molecular formula C22H24N2O4 B1302556 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid CAS No. 221352-82-5

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid

Cat. No.: B1302556
CAS No.: 221352-82-5
M. Wt: 380.4 g/mol
InChI Key: VLQJIWJYRZIBMP-UHFFFAOYSA-N
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Description

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved through the reaction of the amine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions include peptides and other amino acid derivatives, depending on the specific reactants and conditions used .

Scientific Research Applications

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid is widely used in:

Mechanism of Action

The primary mechanism of action of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The deprotection step, typically using piperidine, removes the Fmoc group, allowing the amine to participate in subsequent coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH
  • Fmoc chloride

Uniqueness

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid is unique due to its specific structure, which includes a piperidine ring and an acetic acid moiety. This structure provides distinct reactivity and stability compared to other Fmoc-protected compounds, making it particularly useful in specialized peptide synthesis applications .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-21(26)13-24-11-9-15(10-12-24)23-22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQJIWJYRZIBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373264
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221352-82-5
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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